3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione, commonly known as MPP, is a purine derivative that has been extensively studied for its potential applications in scientific research. MPP is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The exact mechanism of action of MPP is not fully understood. However, it is known to act as an antagonist of adenosine receptors, particularly the A2A receptor. Adenosine receptors are known to play a role in various physiological processes, including neurotransmission, inflammation, and immune function. By inhibiting the A2A receptor, MPP may modulate these processes and exert its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects. In animal models of neurodegenerative diseases, MPP has been shown to reduce neuronal damage and improve cognitive function. MPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, MPP has been shown to modulate immune function and inflammation.
Advantages and Limitations for Lab Experiments
MPP has several advantages and limitations for lab experiments. One major advantage is its ability to cross the blood-brain barrier, making it a useful tool for studying the role of adenosine receptors in the central nervous system. However, MPP has a relatively short half-life, which may limit its use in certain experiments. Additionally, MPP has been shown to have off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on MPP. One area of interest is the development of MPP analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the use of MPP as a tool to study the role of adenosine receptors in various physiological processes, including immune function and inflammation. Furthermore, MPP may have potential applications in the treatment of other neurodegenerative diseases and cancer types. Overall, further research on MPP is needed to fully understand its potential as a therapeutic agent and research tool.
Synthesis Methods
MPP is synthesized through a multi-step process that involves several chemical reactions. The synthesis of MPP starts with the reaction of 3-methylxanthine with 3-phenylpropylbromide to form 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione. This compound is then reacted with propylthiol in the presence of sodium hydride to form 3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione, which is the final product.
Scientific Research Applications
MPP has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. MPP has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, MPP has been used as a tool to study the role of adenosine receptors in various physiological processes.
properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXHZWCBBLUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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